Kigamicin C - 680571-51-1

Kigamicin C

Catalog Number: EVT-1167110
CAS Number: 680571-51-1
Molecular Formula: C41H47NO16
Molecular Weight: 809.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kigamicin C, a compound isolated from Actinomycetes, is part of a group of novel antitumor antibiotics known as kigamicins. These compounds have garnered attention due to their unique structure and selective cytotoxicity under nutrient-deprived conditions, particularly against pancreatic cancer cells5. The kigamicins feature a distinctive aglycone of fused octacyclic ring system with a sugar chain composed of deoxysugars such as amicetose and oleandrose4. The synthesis of these compounds, as well as their potential applications in cancer therapy, have been the subject of various studies12345.

Synthesis Analysis
  • Metal-catalyzed Routes: To overcome the limitations of traditional methods, milder, metal-catalyzed approaches were explored. []

    • Copper and Palladium Catalysis: Both copper and palladium catalysts were investigated for their ability to facilitate the formation of the tetrahydroxanthone core. []
    • Uncatalyzed Process: During the exploration of metal-catalyzed routes, an interesting finding was an underlying uncatalysed process that contributes to the formation of the tetrahydroxanthone nucleus. This unexpected process was further investigated to understand its mechanism and potential for synthetic applications. []
  • Tandem Catalysis: The identified metal-catalyzed methodology was further extended to tandem catalysis, enabling the synthesis of 7-arylated tetrahydroxanthones. [] This approach combines the formation of the tetrahydroxanthone core with Suzuki-Miyaura couplings for the introduction of aryl substituents at the 7-position.

  • Other Coupling Reactions: Besides Suzuki-Miyaura couplings, other C-C bond forming reactions, such as Sonogashira and Heck couplings, were also successfully applied in the synthesis of kigamicin C analogues. [] This demonstrates the versatility of the developed methodology for introducing structural diversity.

  • Fused Ring Synthesis: Efforts towards synthesizing the fused ring systems present in kigamicins, including kigamicin C, have been undertaken. [] While the details of these efforts are not fully elaborated in the provided text, it highlights the complexity associated with the complete synthesis of the natural product.

Molecular Structure Analysis

The molecular structure of kigamicin C has been elucidated and is characterized by the presence of a tetrahydroxanthone core. [, ] This core structure is decorated with various functional groups, including hydroxyl groups and a complex fused ring system. [] The exact structure and stereochemistry of kigamicin C is not provided in the abstracts, but its structural similarity to other tetrahydroxanthone-containing natural products is highlighted. [] Further structural analysis, possibly using techniques like X-ray crystallography or advanced NMR spectroscopy, would provide a more complete understanding of its three-dimensional structure and potential implications for its biological activity.

Chemical Reactions Analysis

The synthesis of kigamicin C analogues explored various chemical reactions, particularly focusing on C-O and C-C bond construction. []

  • C-O Bond Formation: While the specific reactions for C-O bond formation are not detailed in the provided information, it is mentioned as a key aspect of the synthetic strategy. [] This suggests the utilization of reactions that can efficiently form aryl-oxygen bonds, which are crucial for constructing the tetrahydroxanthone core.

  • C-C Bond Formation: Multiple C-C bond forming reactions were employed for the introduction of different substituents onto the tetrahydroxanthone core. []

    • Suzuki-Miyaura Coupling: This reaction emerged as a powerful tool for the synthesis of 7-arylated tetrahydroxanthones, allowing the introduction of various aryl groups at the 7-position. []
    • Sonogashira Coupling: This reaction enabled the introduction of alkynyl substituents, further expanding the structural diversity accessible through the developed synthetic routes. []
    • Heck Reaction: The Heck reaction, another versatile C-C bond forming reaction, was also successfully employed in the synthesis of kigamicin C analogues. []
Mechanism of Action

The antitumor activity of Kigamicin C (KM) is attributed to its ability to induce cell death through necrosis rather than apoptosis. This is particularly evident in human myeloma cells, where KM disrupts cell cycle regulation by reducing cyclin-D1 levels and inducing the translocation of p21 from the cytoplasm to the nucleus2. Interestingly, while KM inhibits PI3-kinase activity, this inhibition is not the sole contributor to its cytotoxicity, as other PI3-kinase inhibitors do not induce necrosis in myeloma cells2. Additionally, the tetrahydroxanthone core of kigamicins has been identified as a key pharmacophore responsible for the "antiausterity" effects, which selectively kill cancer cells under nutrient deprivation1.

Applications in Various Fields

Kigamicin C has shown potential as a therapeutic agent in the treatment of various cancers. In pancreatic cancer cells, it exhibits selective killing activity under nutrient-starved conditions, a property that could be exploited to target cancer cells while sparing normal cells5. Moreover, KM has demonstrated preferential cytotoxicity in myeloma cells, even in those resistant to other chemotherapeutic agents like melphalan2. Beyond its anticancer properties, kigamicins also exhibit antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting a broader spectrum of potential clinical applications5. The synthesis of kigamicin analogs from chiral pool materials and the identification of the antiausterity pharmacophore have opened avenues for the development of new anticancer strategies13.

Kigamicin D

Compound Description: Kigamicin D (C48H59NO19) is a novel anticancer agent that exhibits preferential cytotoxicity towards cancer cells under nutrient-deprived conditions. [] It demonstrates strong tumor growth suppression in various pancreatic cancer cell lines in vivo and has been observed to block Akt activation induced by nutrient starvation. []

Relevance: Kigamicin D is structurally related to Kigamicin C as both belong to the kigamicin family of natural products. They share a core tetrahydroxanthone structure, which is believed to be crucial for their biological activity. []

Kibdelone C

Compound Description: Kibdelone C is a natural product structurally related to the kigamicins. While its anti-austerity effect was investigated for the first time in the context of the provided research, its specific biological activities are not fully elucidated within the provided abstracts. []

Relevance: Kibdelone C is considered structurally related to Kigamicin C due to the presence of the tetrahydroxanthone structural motif, which is also found in kigamicins. [] This shared core structure suggests potential similarities in their biological activities and mechanisms of action.

7-Arylated Tetrahydroxanthones

Compound Description: 7-Arylated tetrahydroxanthones are a class of synthetic analogues of kigamicin designed and synthesized to explore the structure-activity relationship of kigamicins. [] They are synthesized through a novel tandem palladium-catalyzed C-O and C-C bond construction methodology. [] The anti-austerity activity of these analogues was evaluated and compared to Kigamicin C. []

Relevance: The 7-arylated tetrahydroxanthones are structurally related to Kigamicin C as they were designed as simplified analogues of the kigamicin structure. [] These analogues retain the core tetrahydroxanthone nucleus found in Kigamicin C, but with modifications at the 7-position to investigate the impact of different substituents on biological activity. []

Properties

CAS Number

680571-51-1

Product Name

Kigamicin C

IUPAC Name

(6S,8R,9S,17R,23R)-2,6,9,30-tetrahydroxy-8-[(2S,5S,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-methyl-11,14,16,24-tetraoxa-27-azaoctacyclo[15.14.1.03,12.05,10.013,32.019,31.021,29.023,27]dotriaconta-1(32),2,5(10),12,19,21(29),30-heptaene-4,28-dione

Molecular Formula

C41H47NO16

Molecular Weight

809.8 g/mol

InChI

InChI=1S/C41H47NO16/c1-15-20(56-25-12-22(50-4)32(44)16(2)55-25)5-6-24(54-15)57-23-11-19(43)28-35(47)31-36(48)30-26-17(9-18-13-41(3)42(7-8-53-41)40(49)27(18)34(26)46)10-21-29(30)38(52-14-51-21)39(31)58-37(28)33(23)45/h9,15-16,19-25,32-33,43-46,48H,5-8,10-14H2,1-4H3/t15-,16-,19+,20+,21-,22-,23-,24+,25+,32-,33+,41-/m1/s1

InChI Key

JXSADZFORZMJRI-KUPVXKSBSA-N

SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC

Synonyms

(1S,3R,4S,8aR,11aR)-3-[[(2S,5S,6R)-5-[(2,6-dideoxy-3-O-methyl-b-D-arabinohexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-1,2,3,4,8a,9,11,11a,13,14-decahydro-1,4,17,18-tetrahydroxy-11a-methyl-oxazolo[3,2-b]xantheno[4',3',2':4,5][1,3]benzod

Canonical SMILES

CC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)OC1CC(C(C(O1)C)O)OC

Isomeric SMILES

C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](C3=C([C@H]2O)OC4=C5C6=C(C7=C(C8=C(C[C@@]9(N(C8=O)CCO9)C)C=C7C[C@H]6OCO5)O)C(=C4C3=O)O)O)O[C@H]1C[C@H]([C@@H]([C@H](O1)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.